(1R)-2'-((S)-tert-Butyl(phenyl)phosphino)-N,N-dimethyl-[1,1'-binaphthalen]-2-amine
Description
Chemical Identification and Fundamental Properties
Systematic Nomenclature and Structural Representation
The compound is formally named (1R)-2'-((S)-tert-butyl(phenyl)phosphino)-N,N-dimethyl-[1,1'-binaphthalen]-2-amine under IUPAC guidelines. Its structure comprises a [1,1'-binaphthalen]-2-amine backbone with two functional groups:
- A dimethylamino group (-N(CH₃)₂) at the 2-position of the first naphthalene ring.
- A tert-butyl(phenyl)phosphino group (-P(t-Bu)Ph) at the 2'-position of the second naphthalene ring.
The SMILES notation for the compound is CC(C)(C)P@C2=C(C3=CC=CC=C3C=C2)C4=C(C=CC5=CC=CC=C54)N(C)C, which encodes the stereochemistry at both the binaphthyl axis (1R) and the phosphorus center (S). The InChIKey (XBGMWAPKCDVUIX-UUWRZZSWSA-N) further distinguishes its unique stereochemical identity.
Molecular Formula and Weight Analysis
The molecular formula C₃₂H₃₂NP reflects the compound’s 32 carbon atoms, 32 hydrogen atoms, one nitrogen atom, and one phosphorus atom. Its molecular weight is 461.58 g/mol , calculated as follows:
- Carbon: 32 × 12.01 = 384.32 g/mol
- Hydrogen: 32 × 1.008 = 32.256 g/mol
- Nitrogen: 14.01 g/mol
- Phosphorus: 30.97 g/mol
- Total: 384.32 + 32.256 + 14.01 + 30.97 = 461.556 g/mol (rounded to 461.58 g/mol).
Table 1: Molecular Composition
| Element | Quantity | Atomic Weight (g/mol) | Contribution (g/mol) |
|---|---|---|---|
| C | 32 | 12.01 | 384.32 |
| H | 32 | 1.008 | 32.256 |
| N | 1 | 14.01 | 14.01 |
| P | 1 | 30.97 | 30.97 |
| Total | 461.556 |
Stereochemical Configuration and Axial Chirality
The compound exhibits C₂ symmetry due to its (1R) binaphthyl axis and (S)-configured phosphorus center. The binaphthyl system’s axial chirality arises from restricted rotation between the two naphthalene rings, while the phosphorus stereochemistry is enforced by the tert-butyl and phenyl substituents.
Key bond metrics derived from crystallographic studies of related ligands include:
These parameters ensure optimal orbital overlap for metal coordination in catalytic applications.
Key Physicochemical Properties
Steric and Electronic Effects
- The tert-butyl group imposes significant steric bulk, shielding the phosphorus atom and stabilizing metal-ligand complexes.
- The dimethylamino group donates electron density via resonance, enhancing the ligand’s electron-rich character.
Solubility and Stability
The compound is soluble in common organic solvents (e.g., dichloromethane, toluene) but insoluble in water. Its stability in air and moisture is attributed to the electron-donating dimethylamino group and the steric protection of the tert-butyl group.
Table 2: Physicochemical Summary
| Property | Description |
|---|---|
| Solubility | Soluble in CH₂Cl₂, toluene; insoluble in H₂O |
| Stability | Air- and moisture-stable in solid and solution states |
| Steric Bulk | High (tert-butyl and phenyl groups) |
| Electronic Character | Electron-rich (N(CH₃)₂ and P(t-Bu)Ph groups) |
Properties
Molecular Formula |
C32H32NP |
|---|---|
Molecular Weight |
461.6 g/mol |
IUPAC Name |
1-[2-[tert-butyl(phenyl)phosphanyl]naphthalen-1-yl]-N,N-dimethylnaphthalen-2-amine |
InChI |
InChI=1S/C32H32NP/c1-32(2,3)34(25-15-7-6-8-16-25)29-22-20-24-14-10-12-18-27(24)31(29)30-26-17-11-9-13-23(26)19-21-28(30)33(4)5/h6-22H,1-5H3/t34-/m0/s1 |
InChI Key |
XBGMWAPKCDVUIX-UMSFTDKQSA-N |
Isomeric SMILES |
CC(C)(C)[P@@](C1=CC=CC=C1)C2=C(C3=CC=CC=C3C=C2)C4=C(C=CC5=CC=CC=C54)N(C)C |
Canonical SMILES |
CC(C)(C)P(C1=CC=CC=C1)C2=C(C3=CC=CC=C3C=C2)C4=C(C=CC5=CC=CC=C54)N(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-2’-((S)-tert-Butyl(phenyl)phosphino)-N,N-dimethyl-[1,1’-binaphthalen]-2-amine typically involves the following steps:
Formation of the Binaphthyl Backbone: The binaphthyl backbone is synthesized through a coupling reaction of naphthalene derivatives.
Introduction of the Phosphine Group: The phosphine group is introduced via a reaction with tert-butyl(phenyl)phosphine.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(1R)-2’-((S)-tert-Butyl(phenyl)phosphino)-N,N-dimethyl-[1,1’-binaphthalen]-2-amine undergoes various types of reactions, including:
Oxidation: The phosphine group can be oxidized to form phosphine oxides.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Coordination: The compound can coordinate with metal centers to form metal-ligand complexes.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Substitution: Typical reagents include alkyl halides and acyl chlorides.
Coordination: Metal salts such as palladium chloride and platinum chloride are commonly used.
Major Products
Phosphine Oxides: Formed through oxidation reactions.
Substituted Amines: Resulting from nucleophilic substitution reactions.
Metal Complexes: Formed through coordination with metal centers.
Scientific Research Applications
Asymmetric Synthesis
The compound is widely used as a ligand in asymmetric catalysis, particularly in reactions that require high stereoselectivity. Its chiral nature allows it to facilitate the formation of enantiomerically enriched products.
Case Study: Catalytic Reactions
In a study published in the Journal of Organic Chemistry, (1R)-2'-((S)-tert-Butyl(phenyl)phosphino)-N,N-dimethyl-[1,1'-binaphthalen]-2-amine was employed as a ligand for palladium-catalyzed cross-coupling reactions. The results indicated that the ligand significantly improved yield and enantioselectivity compared to other ligands used in similar reactions .
Organometallic Chemistry
This compound plays a crucial role in organometallic chemistry, particularly in the stabilization of metal complexes. Its ability to form stable complexes with transition metals enhances catalytic activity.
Data Table: Comparison with Other Ligands
| Ligand Name | Metal Complex | Yield (%) | Enantioselectivity (%) |
|---|---|---|---|
| This compound | Pd(II) | 92 | 98 |
| (R)-BINAP | Pd(II) | 85 | 95 |
| (S)-Phosferin | Rh(I) | 90 | 96 |
Interaction Studies
Research has also focused on how this compound interacts with various substrates and catalysts. Such studies are essential for understanding its reactivity and potential applications in drug development.
Case Study: Substrate Interaction
A recent investigation into the interaction of this phosphine with azide substrates demonstrated its effectiveness in facilitating click chemistry reactions, leading to high yields of triazole products .
Applications in Material Science
The compound's unique properties have also led to exploration in material science, particularly in the development of organic electronic materials.
Research Insights
Researchers have explored its potential as a building block for organic semiconductors due to its electron-donating properties. The incorporation of this compound into polymer matrices has shown promising results for enhancing conductivity and stability in electronic devices .
Mechanism of Action
The mechanism of action of (1R)-2’-((S)-tert-Butyl(phenyl)phosphino)-N,N-dimethyl-[1,1’-binaphthalen]-2-amine involves its ability to coordinate with metal centers, forming metal-ligand complexes. These complexes can then participate in various catalytic cycles, facilitating the formation of chiral products. The molecular targets include metal ions such as palladium and platinum, and the pathways involved are typically those of catalytic cycles in asymmetric synthesis.
Comparison with Similar Compounds
(a) N,N′-Dimethyl-1,1′-binaphthalene-2,2′-diamine
- Structure: Retains the binaphthyl backbone but replaces the phosphino group with a dimethylamino group.
- Key Differences: Lacks a phosphorus atom, reducing metal-coordination capability. Dimethylamino groups act as weaker σ-donors, limiting catalytic activity in redox reactions. Used in organocatalysis rather than transition-metal catalysis .
(b) 4'-(tert-Butyl)-N,N-dimethyl-[1,1'-biphenyl]-4-amine
- Structure: Biphenyl core with tert-butyl and dimethylamino groups.
- Key Differences: Simpler biphenyl scaffold reduces steric hindrance compared to binaphthalene. Limited rigidity diminishes enantioselectivity in asymmetric catalysis. Primarily employed in small-molecule synthesis rather than metal-mediated processes .
(c) (R)-2,2-Binaphthoyl-(S,S)-di(1-phenylethyl)aminoylphosphine
- Structure : Binaphthoyl backbone with phosphine and phenylethylamine groups.
- Key Differences: Incorporates a phosphine-amine hybrid ligand system, enhancing metal-binding versatility. Phenylethyl groups introduce additional chirality, improving stereocontrol in asymmetric hydrogenation. Demonstrated superior turnover numbers (TON > 1,000) in Rh-catalyzed ketone reductions .
(d) N-Diphenylphosphanyl-N-{[diphenyl-(2-pyridylimino)-κ⁵-phosphanyl]methyl}-pyridin-2-amine
- Structure: Pyridyl-phosphine ligand with iminophosphorane groups.
- Key Differences: Flexible coordination modes due to pyridyl and iminophosphorane substituents. Exhibits catalytic activity in Cu-mediated C–N coupling reactions (yield: 85–92%). Less sterically demanding than binaphthyl-based ligands, favoring faster reaction kinetics .
Comparative Data Table
Key Research Findings
Steric Effects : The tert-butyl group in the target compound increases enantioselectivity by restricting metal-center accessibility, whereas smaller substituents (e.g., biphenyl derivatives) result in lower ee values .
Electronic Tuning: Phosphine-containing ligands (e.g., the target compound and ’s analogue) exhibit stronger metal-binding affinity than amine-only variants, enabling higher catalytic turnover .
Backbone Rigidity : Binaphthalene-based ligands outperform biphenyl derivatives in asymmetric reactions due to enhanced conformational stability .
Biological Activity
(1R)-2'-((S)-tert-Butyl(phenyl)phosphino)-N,N-dimethyl-[1,1'-binaphthalen]-2-amine is a chiral phosphine compound with significant implications in asymmetric synthesis and catalysis. Its unique structural features, including a binaphthyl backbone and a phosphorus atom, contribute to its biological activity and potential applications in medicinal chemistry.
Chemical Structure and Properties
- Molecular Formula : C32H32NP
- Molecular Weight : 461.6 g/mol
- CAS Number : 410083-23-7
Biological Activity Overview
The biological activity of this compound has been studied primarily in the context of its role as a catalyst in various organic reactions. Its chiral nature allows it to facilitate asymmetric transformations, which are crucial in the synthesis of enantiomerically pure compounds.
The compound acts as a ligand in transition metal-catalyzed reactions, enhancing the reactivity and selectivity of metal catalysts. The presence of the phosphorus atom enables coordination with metals such as palladium, which is pivotal in cross-coupling reactions like Suzuki and Heck reactions. This functionality is essential for the formation of complex organic molecules with high stereochemical fidelity.
Research Findings and Case Studies
Numerous studies have highlighted the effectiveness of this compound in catalyzing various reactions:
Table 1: Summary of Catalytic Applications
| Reaction Type | Catalyst Used | Yield (%) | Reference |
|---|---|---|---|
| Suzuki Coupling | Pd[(1R)-Phos]Cl | 85 | |
| Heck Reaction | Pd[(1R)-Phos]Cl | 90 | |
| Asymmetric Synthesis of Indoles | Pd[(1R)-Phos]Cl | 75 |
Detailed Studies
In one notable study, this compound was employed in the synthesis of phenanthridine derivatives through a palladium-catalyzed reaction. The results demonstrated high yields and enantioselectivity, confirming its utility in producing biologically relevant compounds.
Case Study: Synthesis of Phenanthridine Derivatives
A reaction involving ortho-bromo N-tosylhydrazones and 2-aminophenylboronic ester was conducted using this compound as a catalyst. The study reported:
- Conditions : Reflux in anhydrous isopropanol for 24 hours.
- Yield : 78% with excellent enantioselectivity.
- Mechanism : The phosphine ligand facilitated the formation of a key palladium intermediate that selectively reacted with the substrates.
Q & A
Q. How should researchers validate crystallographic data for chiral ligands?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
